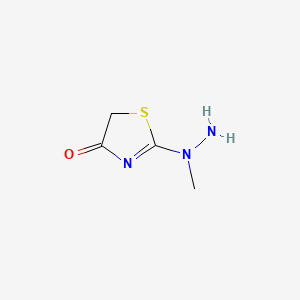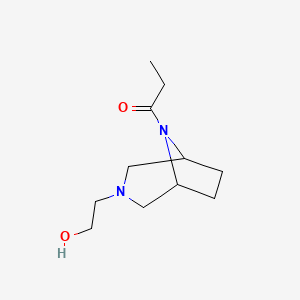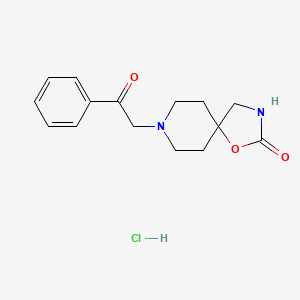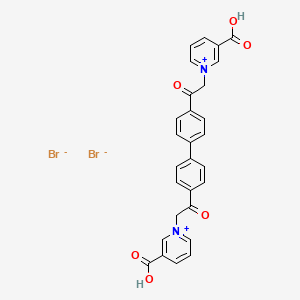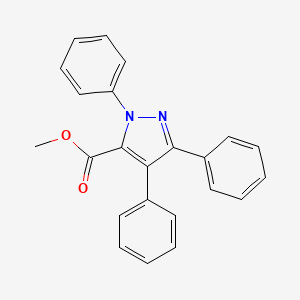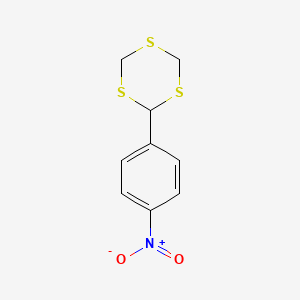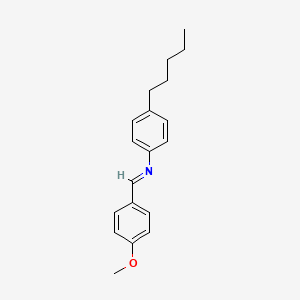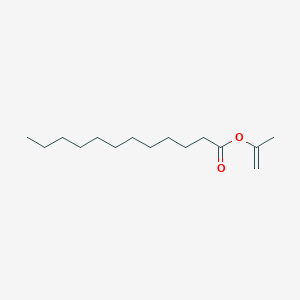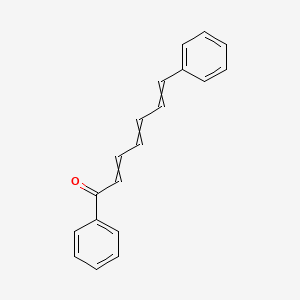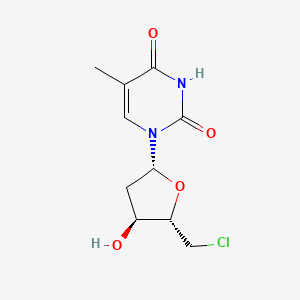
5'-Chloro-5'-deoxythymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Chloro-5’-deoxythymidine is a synthetic nucleoside analog derived from thymidine It is characterized by the substitution of a chlorine atom at the 5’ position of the deoxyribose sugar
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Chloro-5’-deoxythymidine typically involves the chlorination of 5’-deoxythymidine. One common method includes the use of thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and purity. This often involves the use of advanced purification techniques such as recrystallization and chromatography. The reaction conditions are carefully controlled to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 5’-Chloro-5’-deoxythymidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of 5’-hydroxy-5’-deoxythymidine.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the nucleoside, altering its chemical properties.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like hydroxide ions (OH⁻) or amines (NH₂).
Oxidation Reactions: Often use oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction Reactions: Commonly employ reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
5’-Hydroxy-5’-deoxythymidine: Formed through nucleophilic substitution.
Various oxidized or reduced derivatives: Depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5’-Chloro-5’-deoxythymidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral properties, particularly against DNA viruses.
Industry: Utilized in the production of nucleoside analogs for pharmaceutical applications.
Wirkmechanismus
The mechanism of action of 5’-Chloro-5’-deoxythymidine involves its incorporation into DNA during replication. The presence of the chlorine atom at the 5’ position disrupts normal base pairing, leading to the inhibition of DNA synthesis. This makes it a potential candidate for antiviral therapies, as it can interfere with the replication of viral DNA.
Molecular Targets and Pathways:
DNA Polymerase: The compound targets DNA polymerase enzymes, which are responsible for synthesizing new DNA strands.
Replication Fork: It can also affect the replication fork, where the DNA double helix is unwound for replication.
Vergleich Mit ähnlichen Verbindungen
5’-Deoxythymidine: The parent compound without the chlorine substitution.
5-Iodo-5’-deoxythymidine: Another halogenated analog with an iodine atom instead of chlorine.
Azidothymidine (AZT): A well-known nucleoside analog used in the treatment of HIV.
Uniqueness: 5’-Chloro-5’-deoxythymidine is unique due to its specific halogen substitution, which imparts distinct chemical and biological properties. Compared to other halogenated analogs, the chlorine atom provides a balance between reactivity and stability, making it a valuable tool in various research applications.
Eigenschaften
CAS-Nummer |
25905-50-4 |
|---|---|
Molekularformel |
C10H13ClN2O4 |
Molekulargewicht |
260.67 g/mol |
IUPAC-Name |
1-[(2R,4S,5S)-5-(chloromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13ClN2O4/c1-5-4-13(10(16)12-9(5)15)8-2-6(14)7(3-11)17-8/h4,6-8,14H,2-3H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1 |
InChI-Schlüssel |
OHPBSBJSJURNHP-XLPZGREQSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CCl)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



